Thermodynamic Solubility of (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic Acid in Aqueous Media
Thermodynamic Solubility of (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic Acid in Aqueous Media
An In-Depth Technical Guide on Speciation, Kinetics, and Measurement Protocols
Executive Summary
(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid is a highly versatile building block widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex neuroactive compounds and targeted therapeutics, such as Mer kinase inhibitors[1]. However, determining its thermodynamic solubility in aqueous media presents a unique analytical challenge.
Unlike standard small molecules, this compound exhibits complex aqueous behavior driven by two distinct phenomena: zwitterionic speciation (due to closely matched pKa values of its basic nitrogen and Lewis acidic boron) and reversible oligomerization into cyclic boroxines[2][3]. This whitepaper provides a comprehensive, self-validating framework for accurately profiling the thermodynamic solubility of this compound, moving beyond empirical observation to establish the fundamental causality behind its dissolution mechanics.
Physicochemical Profiling & Speciation (The Causality)
To design an accurate solubility protocol, we must first understand the molecular mechanics that govern the compound's interaction with water. The solubility of (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid is dictated by a delicate pH-dependent equilibrium.
Dual Ionization and the Zwitterionic State
The molecule contains two ionizable centers:
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The Tetrahydropyridine Nitrogen (Brønsted-Lowry Base): The tertiary amine in the tetrahydropyridine ring has a predicted pKa of approximately 9.05[4]. At physiological pH (7.4), this nitrogen is predominantly protonated, conferring a cationic charge.
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The Boronic Acid (Lewis Acid): Unlike traditional Brønsted acids that donate a proton, boronic acids act as Lewis acids by accepting a hydroxyl ion ( OH− ) from water to transition from a neutral, trigonal planar ( sp2 ) state to an anionic, tetrahedral ( sp3 ) boronate state[5][6]. The pKa for this transition typically ranges from 8.5 to 8.8[5][7].
Because the pKa of the Lewis acid (~8.8) and the Brønsted base (~9.05) are nearly identical, the molecule reaches its isoelectric point (pI) around pH 8.9. At this narrow pH window, the molecule exists as a zwitterion (protonated nitrogen, anionic boronate) or a neutral species, resulting in its lowest intrinsic solubility.
The Boroxine-Monomer Equilibrium
Boronic acids are highly prone to dehydration, forming cyclic trimers known as boroxines[3]. While the formation of aliphatic boroxines is generally endothermic in aqueous media[2][8], solid-state batches of the compound often contain varying ratios of monomer to boroxine depending on storage conditions. If a boroxine-rich solid is introduced to an aqueous buffer, the hydration kinetics to reform the monomeric boronic acid are notoriously slow. This kinetic bottleneck can artificially depress apparent solubility readings if equilibration times are insufficient.
Fig 1: pH-dependent aqueous speciation and boroxine equilibrium pathways.
Experimental Methodology: A Self-Validating Protocol
Kinetic solubility methods (e.g., DMSO stock dilution) are fundamentally incompatible with boronic acids due to solvent-induced amorphous precipitation and the risk of trapping the molecule in a metastable boroxine state. Thermodynamic solubility must be determined using a rigorously controlled Shake-Flask Method , engineered to be a self-validating system.
A protocol is only as reliable as its phase confirmation. If the solid phase converts to a salt or a dehydrated boroxine during the assay, the resulting liquid concentration reflects the solubility of that new phase, not the target monomer[3]. Therefore, post-equilibration solid-state analysis is a mandatory validation step.
Step-by-Step Shake-Flask Workflow
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Buffer Selection & Preparation:
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Critical Rule:Never use diol-containing buffers (e.g., Tris, citrate, or glycerol-based media). Boronic acids form reversible covalent complexes with 1,2- or 1,3-diols, which will artificially inflate the apparent solubility by creating highly soluble boronate esters[6].
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Action: Prepare 50 mM Phosphate buffers (for pH 2.0 - 8.0) or Good's buffers like HEPES/CHES (for pH 8.0 - 10.0). Adjust ionic strength to 0.15 M using NaCl to mimic physiological conditions.
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Solid Addition: Add an excess of (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid (typically 10-20 mg/mL target) to 1.0 mL of the selected buffer in a sealed glass vial.
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Thermal Equilibration: Incubate the vials in a thermostatic shaker at exactly 25.0 ± 0.1 °C.
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Causality: Because the sp2→sp3 transition and boroxine hydration are kinetically slow, agitate at 300 RPM for a minimum of 72 hours to ensure true thermodynamic equilibrium.
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Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25 °C. Do not use standard cellulose filters, as the boronic acid may bind to the hydroxyl groups of the filter matrix.
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Supernatant Quantification: Dilute the supernatant immediately into a stabilizing diluent (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to freeze the equilibrium. Quantify the concentration via HPLC-UV (detecting the tetrahydropyridine chromophore at ~210-220 nm) or LC-MS.
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Solid-Phase Validation (The Logic Loop): Extract the remaining solid pellet, dry gently under a stream of nitrogen, and analyze via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the input material to ensure the equilibrium solid is the free monomeric acid and has not converted into a boroxine or a phosphate salt.
Fig 2: Self-validating thermodynamic solubility workflow ensuring solid-phase integrity.
Quantitative Data Summaries
The following tables synthesize the theoretical and empirical parameters required to execute and interpret the solubility profiling of (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid.
Table 1: Predicted pH-Solubility Profile & Speciation
(Note: Values are modeled based on the physicochemical properties of the tetrahydropyridine core[4] and aryl/alkyl boronic acid derivatives[5][7].)
| pH Level | Dominant Species | Net Charge | Boron Geometry | Expected Solubility Profile |
| 1.2 (Gastric) | Cationic | +1 | Trigonal Planar ( sp2 ) | High (> 10 mg/mL) |
| 6.5 (Intestinal) | Cationic | +1 | Trigonal Planar ( sp2 ) | Moderate to High |
| 7.4 (Blood/Plasma) | Cationic / Neutral | Partial + | Mixed ( sp2 / sp3 ) | Moderate |
| 8.9 (Isoelectric) | Zwitterion / Neutral | 0 | Tetrahedral ( sp3 ) | Minimum (Intrinsic Solubility) |
| 10.0 (Alkaline) | Anionic | -1 | Tetrahedral ( sp3 ) | High (> 10 mg/mL) |
Table 2: Buffer Compatibility Matrix for Boronic Acids
Selecting the wrong buffer will fundamentally invalidate the thermodynamic assay due to covalent esterification[6].
| Buffer System | pH Range | Compatibility | Causality / Rationale |
| 0.1 N HCl | 1.0 - 2.0 | Highly Recommended | No reactive functional groups; establishes cationic baseline. |
| Phosphate (PBS) | 5.8 - 8.0 | Highly Recommended | Inorganic; no diols present. Mimics physiological conditions. |
| HEPES / MOPS | 6.5 - 8.5 | Recommended | Good's buffers lacking adjacent hydroxyls; safe for boronic acids. |
| Citrate | 3.0 - 6.2 | Strictly Avoid | Contains α -hydroxy acids; forms highly stable boronate complexes. |
| Tris (THAM) | 7.0 - 9.0 | Strictly Avoid | Contains 1,3-diols; rapidly forms covalent cyclic boronate esters. |
Conclusion
The thermodynamic solubility of (1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid cannot be treated as a static value; it is a dynamic property governed by Lewis acid-base speciation and solid-state boroxine equilibrium. By strictly avoiding diol-based buffers and implementing a self-validating protocol that pairs extended equilibration times with post-assay XRPD solid-phase confirmation, researchers can generate robust, artifact-free solubility data. This rigorous approach ensures that downstream formulation and synthetic cross-coupling efforts are built on a foundation of absolute thermodynamic certainty.
References
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[2] Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. National Center for Biotechnology Information (PMC). Available at:[Link]
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[8] Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A - ACS Publications. Available at:[Link]
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[3] Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]
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[1] HETEROARYL COMPOUNDS AND THEIR USE AS MER INHIBITORS. European Patent Office - EP 3523292 B1. Available at:[Link]
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[5] Phenylboronic acids as pH-selective ligands for arylsulfatase B: a lead for pharmacological chaperones against Maroteaux–Lamy syndrome. ChemRxiv. Available at:[Link]
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[6] Dual Stimuli-Responsive Phenylboronic Acid-Containing Framboidal Nanoparticles by One-Step Aqueous Dispersion Polymerization. Macromolecules - ACS Publications. Available at:[Link]
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[7] pKa values for boronic acids 1-7. ResearchGate. Available at:[Link]
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